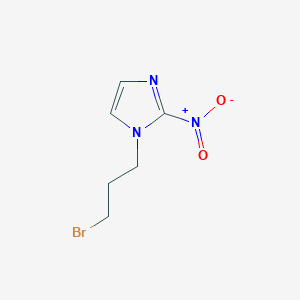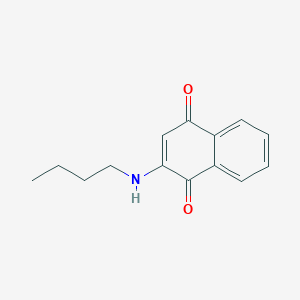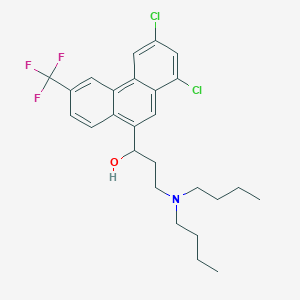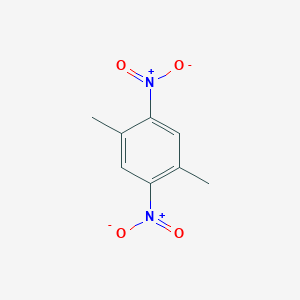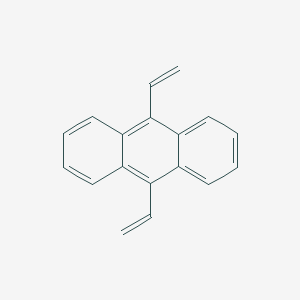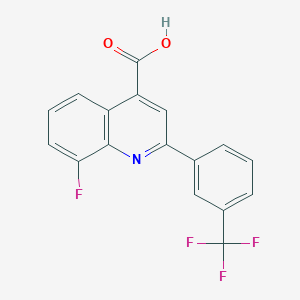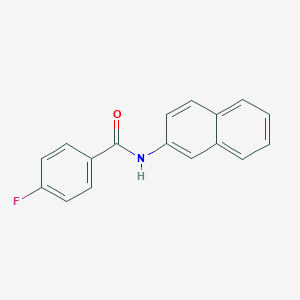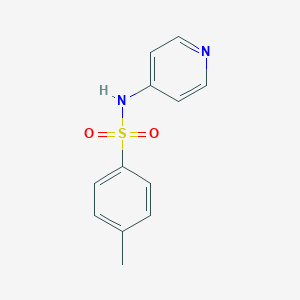
Benzenesulfonamide, 4-methyl-N-4-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-4-pyridinyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of BTK. BTK is a key enzyme involved in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the activity of B cells and a decrease in the production of antibodies. This mechanism of action has been shown to be effective in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have both biochemical and physiological effects. Biochemically, TAK-659 has been shown to inhibit the activity of BTK, leading to a reduction in the activity of B cells and a decrease in the production of antibodies. Physiologically, TAK-659 has been shown to inhibit the growth of cancer cells and reduce the symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit the growth of cancer cells, and its potential applications in the treatment of autoimmune diseases. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to further study its potential applications in the treatment of cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
In conclusion, TAK-659 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. The future directions for the research and development of TAK-659 include further study of its potential applications, development of more potent and selective inhibitors of BTK, and further research to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of TAK-659 involves multiple steps. The starting material for the synthesis is 4-methylpyridine, which undergoes a reaction with chlorosulfonic acid to form 4-methylpyridine-1-oxide. The 4-methylpyridine-1-oxide is then reacted with sodium hydroxide to form 4-methylpyridine-N-oxide. The final step involves the reaction of 4-methylpyridine-N-oxide with 4-aminobenzenesulfonamide to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key enzyme involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
15309-69-0 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-methyl-N-4-pyridinyl- |
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
4-methyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) |
Clé InChI |
XAICNOASCGJHSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




